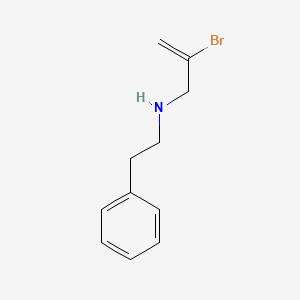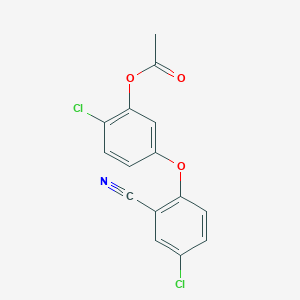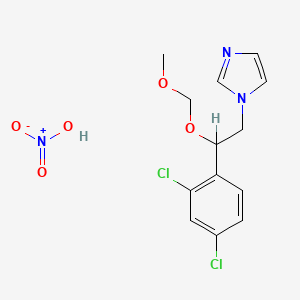![molecular formula C8H15N3O4S B14474528 2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid CAS No. 65989-56-2](/img/structure/B14474528.png)
2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid is a complex organic compound with a unique structure that includes both hydrazine and sulfanyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid typically involves multiple steps. One common method starts with the reaction of a suitable hydrazine derivative with a propylsulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield hydrazine derivatives.
科学的研究の応用
2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve complex biochemical interactions.
類似化合物との比較
Similar Compounds
Hydrazine derivatives: Compounds that contain the hydrazine functional group.
Sulfanyl compounds: Compounds that contain the sulfanyl functional group.
Uniqueness
What sets 2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid apart from similar compounds is its unique combination of hydrazine and sulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
65989-56-2 |
|---|---|
分子式 |
C8H15N3O4S |
分子量 |
249.29 g/mol |
IUPAC名 |
2-[3-(hydrazinylmethylideneamino)propylsulfanyl]butanedioic acid |
InChI |
InChI=1S/C8H15N3O4S/c9-11-5-10-2-1-3-16-6(8(14)15)4-7(12)13/h5-6H,1-4,9H2,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
MNWFPRJRRBEGQQ-UHFFFAOYSA-N |
正規SMILES |
C(CN=CNN)CSC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)






![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)

